molecular formula C20H21N5O2 B11256708 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11256708
M. Wt: 363.4 g/mol
InChI Key: PVCBRIUWHKTOIC-UHFFFAOYSA-N
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Description

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole, pyrazole, and dihydropyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling with a dihydropyrimidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism by which 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
  • **3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of indole, pyrazole, and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C20H21N5O2/c1-13-11-18(26)24(20(21-13)25-15(3)10-14(2)22-25)12-19(27)23-9-8-16-6-4-5-7-17(16)23/h4-7,10-11H,8-9,12H2,1-3H3

InChI Key

PVCBRIUWHKTOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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